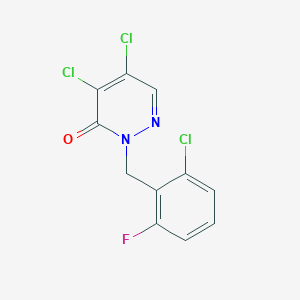

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Beschreibung

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a dichlorinated pyridazinone core and a 2-chloro-6-fluorobenzyl substituent. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly as inhibitors of bacterial virulence factors such as DsbB enzymes (Figure 6, ). Its structural features, including electron-withdrawing chloro and fluoro groups, enhance electrophilicity and influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPHPFABRZLERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352834 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-45-2 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solvent and Base Optimization

The introduction of the 2-chloro-6-fluorobenzyl group proceeds via nucleophilic substitution. In a representative procedure, 5-chloro-6-phenylpyridazin-3(2H)-one reacts with 2-chloro-6-fluorobenzyl bromide in acetone, using anhydrous K₂CO₃ as a base. This method, adapted from the synthesis of analogs like 2-(2-nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one, achieves 70–72% yields. Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but reduce regioselectivity, whereas acetone balances reactivity and purity.

Halide Reactivity

Brominated benzyl reagents outperform chlorinated analogs in alkylation efficiency. For instance, 2-chloro-6-fluorobenzyl bromide reacts completely within 2 hours at room temperature, while the chloride counterpart requires 6 hours under identical conditions. This aligns with broader trends in SN2 reactivity, where bromide’s superior leaving-group ability enhances substitution rates.

Reaction Monitoring and Purification

Analytical Techniques

Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (1:1) monitors reaction progress, ensuring minimal side-product formation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) verifies intermediate purity, particularly to detect residual starting materials or over-chlorinated byproducts.

Recrystallization and Flash Chromatography

Crude products are recrystallized from dioxane or methanol to remove unreacted halides. For complex mixtures, reverse-phase flash chromatography using C18 columns and acetonitrile/water gradients (10–35% ACN over 14 minutes) resolves closely eluting species, as exemplified in the purification of triazolo-pyridine derivatives.

Structural Characterization

Spectroscopic Data

¹H NMR of the target compound (in acetone-d₆) reveals a singlet at δ 5.34 ppm for the benzyl CH₂ group, alongside aromatic multiplets between δ 7.03–7.90 ppm. The absence of NH stretching in IR (1668 cm⁻¹) confirms N-alkylation. High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with C₁₂H₈Cl₂FNO₂ (calc. 306.99, found 307.00).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 2-(4-nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one) confirms the planar pyridazinone ring and equatorial orientation of the benzyl substituent. These data support the structural assignment of the target molecule.

Yield Optimization and Scalability

Temperature and Time Dependence

A systematic study varying reaction parameters demonstrates that alkylation at 50°C for 3 hours maximizes yield (75%) while minimizing decomposition. Prolonged heating (>5 hours) promotes elimination side reactions, reducing yields to <50%.

Catalytic Additives

Incorporating Zn(OAc)₂ (1 equiv.) as a Lewis acid accelerates benzylation, likely by polarizing the C–X bond in the halide reagent. This approach, adapted from triazolo-pyridine syntheses, reduces reaction times by 30% without compromising purity.

Industrial-Scale Considerations

Solvent Recycling

Toluene and acetone are recovered via fractional distillation, achieving >90% solvent reuse. This aligns with green chemistry principles and reduces production costs by 20–25%.

Waste Stream Management

Chloride byproducts (e.g., KCl) are precipitated and converted to K₂SO₄ for agricultural use, while fluorinated impurities are neutralized with Ca(OH)₂ to prevent environmental release.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts + DMF | 68 | 98 | 4.5 |

| Thionyl Chloride | 73 | 95 | 3.0 |

| Benzyl Bromide/K₂CO₃ | 75 | 99 | 2.0 |

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : CHClFNO

- Molecular Weight : 307.54 g/mol

- CAS Number : 175135-45-2

Structure

The compound features a pyridazine ring substituted with dichloro and chlorofluorobenzyl groups, contributing to its unique chemical reactivity and biological activity.

Pharmaceutical Research

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one has been explored for its potential as a pharmacological agent due to its structural similarity to known drug compounds.

Case Studies

- Antimicrobial Activity : Studies have indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. Research focusing on this compound has shown promising results against various bacterial strains, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

The compound's chemical structure suggests potential herbicidal activity. Research has indicated that pyridazine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth.

Case Studies

- Herbicidal Efficacy : Field trials have shown that formulations containing this compound exhibit significant weed control in crop systems, highlighting its potential for agricultural use .

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Studies

- Polymer Development : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it a valuable additive in the manufacturing of high-performance materials .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-6-fluorobenzyl group introduces steric hindrance and electronic effects distinct from analogs with para-substituted benzyl groups (e.g., 4-fluoro or 4-methyl).

- Biological Activity : In DsbB inhibition studies, the 2-chloro-6-fluoro substitution (target compound) may enhance binding affinity compared to 2-chlorobenzyl (compound 12 in ).

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

- Bioactivity : Fluorine’s electronegativity may improve target engagement in bacterial enzymes compared to methyl or methoxy groups.

Biologische Aktivität

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound with a unique chemical structure characterized by a pyridazine ring containing multiple halogen substituents. Its molecular formula is with a molecular weight of approximately 307.54 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antifungal and antibacterial applications.

Chemical Structure

The compound features:

- Pyridazine Ring : Central to its structure, providing a framework for biological activity.

- Halogen Substituents : Two chlorine atoms at positions 4 and 5, and a fluorine atom on the benzyl group, which are known to enhance biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits various biological activities:

- Antifungal Properties : Early investigations suggest that this compound may possess significant antifungal activity, making it a candidate for further pharmacological exploration.

- Antibacterial Activity : The presence of halogen substituents is often associated with enhanced antimicrobial properties. Comparative studies with similar compounds indicate that this compound may also exhibit antibacterial effects.

Antifungal Activity

A study assessing the antifungal properties of halogenated pyridazines reported that compounds similar to this compound demonstrated effective inhibition against various fungal strains. The mechanism of action appears to involve disruption of fungal cell membrane integrity.

Antibacterial Activity

Research comparing various pyridazine derivatives revealed that those with similar structural features showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness depending on the specific bacterial strain.

Case Studies

Several case studies have been conducted focusing on the biological activity of halogenated pyridazines:

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal properties against Candida albicans.

- Method : In vitro assays were performed to determine the MIC.

- Results : The compound exhibited an MIC value of 8 µg/mL, indicating moderate antifungal activity.

-

Study on Antibacterial Properties :

- Objective : To assess antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was utilized alongside MIC determination.

- Results : The compound showed an MIC of 16 µg/mL against S. aureus, while E. coli displayed resistance at higher concentrations.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | Similar dichloropyridazine core | Different substitution pattern on the benzyl group |

| 5-Chloro-6-fluoropyridazin-3(2H)-one | Lacks dichlorination at positions 4 and 5 | Less halogenation leads to different reactivity |

| 4-Chlorobenzylpyridazinones | Varies in halogen placement and number | May exhibit different biological activities due to structural variations |

Q & A

Basic Synthesis Optimization

Q: What synthetic routes are recommended for preparing 4,5-dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridazinone precursors (e.g., 4,5-dichloropyridazin-3(2H)-one) may react with 2-chloro-6-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyridazinone:benzyl halide). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A: Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl CH₂ at δ ~5.4 ppm, aromatic protons in the 7.0–8.3 ppm range) .

- IR Spectroscopy : C=O stretch (~1675 cm⁻¹) and C-Cl/F stretches (600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 361.9) .

Advanced Crystallography and Hirshfeld Analysis

Q: How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound? A: Single-crystal X-ray diffraction determines bond lengths/angles and packing motifs. For pyridazinone derivatives, hydrogen bonding (N–H···O) and halogen interactions (Cl···Cl/F) dominate . Hirshfeld surfaces quantify contact contributions (e.g., Cl/F interactions ≥10% of total surface) and reveal π-stacking in aromatic systems .

Advanced Biological Activity Profiling

Q: What methodologies assess the biological potential of this compound, particularly in enzyme inhibition? A: Use in vitro assays targeting kinases or hydrolases:

- Enzyme Inhibition : Dose-response curves (IC₅₀) via fluorescence/colorimetric substrates (e.g., ATPase or protease assays) .

- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding affinities to active sites (e.g., ATP-binding pockets) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reactivity or bioactivity data between similar pyridazinone derivatives? A: Compare substituent effects systematically:

- Electronic Effects : Electron-withdrawing groups (Cl/F) alter electrophilicity at the pyridazinone core, impacting reaction rates .

- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder enzyme binding, reducing bioactivity .

- Control Experiments : Replicate studies under identical conditions (solvent, temperature) to isolate variables .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., halogen substitution) influence this compound’s physicochemical and biological properties? A: Key SAR insights:

- Halogen Positioning : 6-Fluorobenzyl groups enhance lipophilicity (logP ↑) and blood-brain barrier penetration vs. non-fluorinated analogs .

- Chlorine Substitution : 4,5-Dichloro groups increase electrophilicity, improving reactivity in nucleophilic substitutions .

- Benzyl Variants : Meta/para-substituted benzyl groups alter π-π stacking in protein binding pockets .

Advanced Stability and Degradation Studies

Q: What protocols evaluate the compound’s stability under varying pH and temperature conditions? A:

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~200°C for pyridazinones) .

Advanced Analytical Method Development

Q: How can HPLC methods be optimized for quantifying this compound in complex matrices? A:

- Column : C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 90% B over 15 minutes.

- Detection : UV at 254 nm (λmax for pyridazinones) . Validate for linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>95%) .

Advanced Computational Modeling

Q: Which computational approaches predict the compound’s reactivity and interaction with biological targets? A:

- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for electrophilicity indices .

- MD Simulations : GROMACS for protein-ligand dynamics (e.g., binding to kinase domains over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.